molecular formula C13H14N2O2 B1315584 ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate CAS No. 116344-31-1

ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1315584
CAS No.: 116344-31-1
M. Wt: 230.26 g/mol
InChI Key: ZFNKDMFAIFMIHW-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and medicinal chemistry due to their versatile frameworks and diverse biological activities .

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular responses .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes . This modulation can lead to changes in cellular functions, such as reduced cell proliferation and increased apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with cyclooxygenase enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects. Studies have shown that it remains stable under certain conditions but can degrade under others, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular functions, such as prolonged inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. These localization patterns are essential for understanding its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction proceeds under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to optimize yield and efficiency while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, alkyl halides, and aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-methyl-3-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNKDMFAIFMIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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